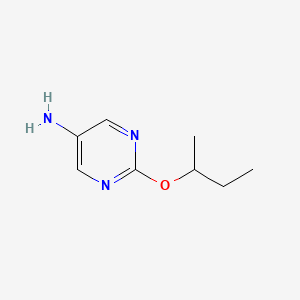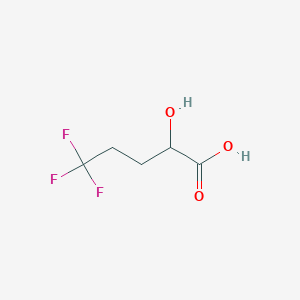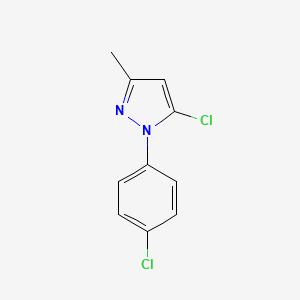
2-(butan-2-yloxy)pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butan-2-yloxy)pyrimidin-5-amine (2-BPA) is a heterocyclic compound, which has been studied in various scientific fields in recent years. It has been found to have various applications in biochemistry, pharmacology, and other areas of scientific research.
Aplicaciones Científicas De Investigación
2-(butan-2-yloxy)pyrimidin-5-amine has been used in various scientific research applications, such as biochemistry, pharmacology, and drug development. It has been found to have various effects on biochemical processes and can be used to study various physiological processes. In addition, it has been used in drug development and has been found to have various pharmacological effects.
Mecanismo De Acción
2-(butan-2-yloxy)pyrimidin-5-amine is thought to act as an agonist at certain receptors in the body, such as the GABAA receptor. It binds to these receptors and activates them, leading to various physiological responses. In addition, 2-(butan-2-yloxy)pyrimidin-5-amine has been found to modulate the activity of certain enzymes, such as cytochrome P450, which can lead to changes in the metabolism of certain drugs.
Biochemical and Physiological Effects
2-(butan-2-yloxy)pyrimidin-5-amine has been found to have various biochemical and physiological effects. It has been found to have an anxiolytic effect, meaning it can reduce anxiety. In addition, it has been found to have anti-inflammatory and anti-oxidant effects, as well as anticonvulsant and anti-seizure effects. It has also been found to have an effect on learning and memory, as well as on motor control and coordination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(butan-2-yloxy)pyrimidin-5-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used to study various biochemical and physiological processes. In addition, it can be used to study the effects of certain drugs on the body. However, there are some limitations to its use in laboratory experiments. It can be difficult to obtain pure samples, and it can be difficult to control the exact concentration of the compound in experiments.
Direcciones Futuras
There are several potential future directions for research into 2-(butan-2-yloxy)pyrimidin-5-amine. One potential direction is to further explore its effects on biochemical and physiological processes. Another potential direction is to explore its potential uses as a drug, such as for the treatment of anxiety or other conditions. Additionally, further research into the synthesis of 2-(butan-2-yloxy)pyrimidin-5-amine could lead to improved methods for producing the compound. Finally, further research into the mechanism of action of 2-(butan-2-yloxy)pyrimidin-5-amine could lead to a better understanding of its effects on the body.
Métodos De Síntesis
2-(butan-2-yloxy)pyrimidin-5-amine can be synthesized in a variety of ways. One method involves the reaction of pyrimidine-5-amine with butan-2-ol in the presence of a strong base, such as sodium hydroxide. This reaction produces 2-(butan-2-yloxy)pyrimidin-5-amine as the main product, along with other byproducts. This method is simple and efficient, and has been used in various scientific research applications.
Propiedades
IUPAC Name |
2-butan-2-yloxypyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-3-6(2)12-8-10-4-7(9)5-11-8/h4-6H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFABTLAHDYPIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=NC=C(C=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butan-2-yloxy)pyrimidin-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(aminomethyl)-4-methylcyclohexyl]methanol](/img/structure/B6616362.png)







![3-chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B6616410.png)




